REACTION_CXSMILES
|
[Ag:1]=O.[C:3]([OH:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10]>OO.C(O)C>[Ag:1].[C:3]([O-:14])(=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12].[Ag+:1] |f:5.6|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[Ag]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ag]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
OO
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated until a concentration of 23.2 wt % silver
|
Name
|
|
Type
|
product
|
Smiles
|
[Ag]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |